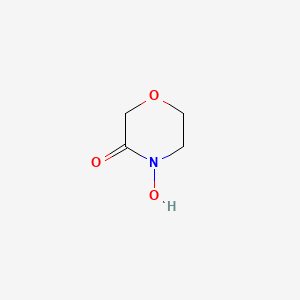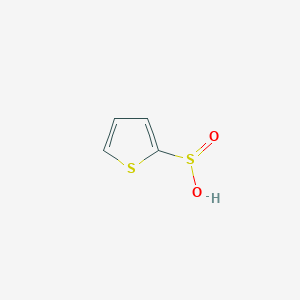
(S)-2-methylbut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-methylbut-3-enoicacid is an organic compound with the molecular formula C5H8O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-2-methylbut-3-enoicacid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the production of the desired enantiomer. Another method includes the use of starting materials such as 2-methyl-3-buten-2-ol, which undergoes oxidation to form the desired acid.
Industrial Production Methods: In industrial settings, the production of (S)-2-methylbut-3-enoicacid often involves large-scale oxidation reactions. These reactions are typically carried out under controlled conditions to maximize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-methylbut-3-enoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other electrophiles.
Major Products Formed:
Oxidation: Formation of higher carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-2-methylbut-3-enoicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-2-methylbut-3-enoicacid exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
®-2-methylbut-3-enoicacid: The enantiomer of (S)-2-methylbut-3-enoicacid.
2-methylbutanoic acid: A similar compound with a saturated carbon chain.
3-methylbut-2-enoic acid: A similar compound with a different position of the double bond.
Uniqueness: (S)-2-methylbut-3-enoicacid is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
(2S)-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7)/t4-/m0/s1 |
Clé InChI |
GQWNPIKWYPQUPI-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C=C)C(=O)O |
SMILES canonique |
CC(C=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)





![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)

![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)




